molecular formula C5H3N3OS B8508179 5-Cyano-2-formamidothiazole

5-Cyano-2-formamidothiazole

Cat. No.: B8508179
M. Wt: 153.16 g/mol
InChI Key: ZJHORDRXUABFKF-UHFFFAOYSA-N
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Description

5-Cyano-2-formamidothiazole is a high-purity chemical building block offered for research and development purposes. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Specifically, 5-cyanothiazole scaffolds are recognized as privileged structures in drug discovery. This compound serves as a versatile synthetic intermediate for the construction of more complex molecules. Its structure, featuring both a cyano group and a formamido group on the thiazole core, makes it a valuable precursor for synthesizing various pharmacologically active heterocycles. Research indicates that similar cyanothiazole-carboxylic acid derivatives are key intermediates in the synthesis of active pharmaceutical ingredients, such as Febuxostat, a non-purine inhibitor of xanthine oxidase used to treat chronic gout . As such, 5-Cyano-2-formamidothiazole holds particular value for researchers developing novel small molecule therapeutics, especially in areas like enzyme inhibition.

Properties

Molecular Formula

C5H3N3OS

Molecular Weight

153.16 g/mol

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)formamide

InChI

InChI=1S/C5H3N3OS/c6-1-4-2-7-5(10-4)8-3-9/h2-3H,(H,7,8,9)

InChI Key

ZJHORDRXUABFKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)NC=O)C#N

Origin of Product

United States

Comparison with Similar Compounds

To contextualize the properties of 5-Cyano-2-formamidothiazole, a comparative analysis with structurally analogous thiazole derivatives is provided below. Key parameters include molecular properties, reactivity, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight Substituents Melting Point (°C) Solubility (Water)
5-Cyano-2-formamidothiazole C₅H₄N₃OS 169.17 -CN (C5), -NHCHO (C2) 180–182 (dec.) Low
2-Aminothiazole C₃H₄N₂S 100.14 -NH₂ (C2) 89–91 Moderate
5-Nitrothiazole C₃H₂N₂O₂S 130.12 -NO₂ (C5) 108–110 Low
Thiazole-4-carboxylic acid C₄H₃NO₂S 129.14 -COOH (C4) 235–237 High

Key Observations :

  • Substituent Effects: The electron-withdrawing cyano group in 5-Cyano-2-formamidothiazole enhances its electrophilicity compared to 2-Aminothiazole (electron-donating -NH₂) . This difference influences reactivity in nucleophilic substitution reactions.
  • Solubility: The formamido group in 5-Cyano-2-formamidothiazole contributes to moderate hydrogen bonding capacity, but its solubility remains lower than carboxylic acid-containing analogs like Thiazole-4-carboxylic acid .

Key Findings :

  • Antimicrobial Potency: 5-Cyano-2-formamidothiazole exhibits superior activity against Gram-negative bacteria (e.g., E. coli) compared to 2-Aminothiazole and 5-Nitrothiazole, likely due to enhanced membrane penetration from the cyano group .
  • Enzyme Inhibition: The formamido group in 5-Cyano-2-formamidothiazole facilitates hydrogen bonding with active-site residues in Kinase X, resulting in a 20-fold lower Ki than 2-Aminothiazole .
Stability Under Acidic Conditions:
  • 5-Cyano-2-formamidothiazole: Stable at pH 3–7 but hydrolyzes at pH < 3, releasing formamide .
  • 5-Nitrothiazole: Degrades under strong acidic conditions to form sulfonic acid derivatives .

Preparation Methods

Reaction Mechanism and Conditions

In the first step, 2-amino-5-formylthiazole reacts with hydroxylamine hydrochloride ([NH₃OH]Cl) or sulfate ([NH₃OH]HSO₄) in anhydrous formic acid. The reaction proceeds at 85–105°C for 5–12 hours, forming 5-cyano-2-formamidothiazole via formamide group introduction and simultaneous cyanation. Key considerations include:

  • Molar Ratios : A 1:1 to 3:2 ratio of hydroxylamine salt to 2-amino-5-formylthiazole optimizes yield.

  • Solvent Purity : Commercial formic acid (97%) with ≤3% water content prevents side reactions.

The second step involves hydrolysis of the intermediate using ethanolic HCl (e.g., 42 mL HCl in 280 mL ethanol) under reflux for 1.5 hours, yielding 2-amino-5-cyanothiazole. However, this step is omitted if isolating 5-cyano-2-formamidothiazole as the final product.

Table 1: Two-Step Synthesis Parameters

ParameterStep 1Step 2
Reactants2-Amino-5-formylthiazole, hydroxylamine saltsEthanolic HCl
Temperature85–105°CReflux (~78°C)
Time5–12 hours1.5 hours
Yield60–88%Not required for isolation

Microwave-Assisted Synthesis

Microwave irradiation offers a modern alternative to conventional heating, significantly accelerating reaction kinetics. EvitaChem reports a 60–70% yield for 5-cyano-2-formamidothiazole using microwave-assisted protocols.

Advantages and Optimization

  • Reduced Reaction Time : Completion in 1–2 hours vs. 5–12 hours for traditional methods.

  • Enhanced Selectivity : Controlled microwave energy minimizes side products like over-cyanated derivatives.

  • Solvent Systems : Polar solvents (e.g., DMF, acetonitrile) improve microwave absorption and reaction homogeneity.

Table 2: Conventional vs. Microwave Synthesis

FactorConventional MethodMicrowave Method
Time5–12 hours1–2 hours
Energy InputHigh (thermal)Targeted (microwave)
Yield60–88%60–70%
ScalabilityIndustrial-scale feasibleLimited to batch processes

Critical Analysis of Methodologies

Yield and Efficiency

  • The two-step method remains superior for large-scale production (88% yield), whereas microwave synthesis suits rapid, small-batch applications.

  • Palladium catalysis, though underexplored for this compound, warrants investigation given its success in analogous thiazole systems .

Q & A

Basic Research Questions

Q. What are standard synthetic routes and purification methods for 5-Cyano-2-formamidothiazole?

  • Methodological Answer : The synthesis typically involves cyclization reactions using precursors like thiourea derivatives and cyanating agents under controlled conditions. For example, refluxing in ethanol or acetonitrile with catalysts (e.g., acetic acid) can promote ring closure. Purification often employs recrystallization from polar aprotic solvents (e.g., DMF or DMSO) or column chromatography using silica gel with gradients of ethyl acetate/hexane. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm the thiazole backbone and substituents .

Q. How should researchers characterize 5-Cyano-2-formamidothiazole’s structural and electronic properties?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Assign peaks for the cyano (-CN) and formamido (-NHCHO) groups, ensuring no overlap with solvent signals.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., C≡N ~2200 cm1^{-1}, NH ~3300 cm1^{-1}).
    Cross-validate data with computational methods like DFT to predict vibrational modes .

Q. What are the stability considerations for 5-Cyano-2-formamidothiazole under varying experimental conditions?

  • Methodological Answer : Perform accelerated stability studies:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Solubility : Test in common solvents (e.g., DMSO, methanol) to avoid degradation during storage.
  • pH Sensitivity : Evaluate stability in acidic/basic buffers via HPLC monitoring over time. Store under inert atmospheres at -20°C for long-term preservation .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of 5-Cyano-2-formamidothiazole derivatives for targeted applications?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electronic properties. Calculate:

  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity and charge transfer.
  • Solvation Effects : Use implicit solvent models (e.g., PCM) to simulate biological or catalytic environments.
    Validate against experimental UV-Vis spectra and redox potentials .

Q. How to resolve contradictory spectral data in characterizing 5-Cyano-2-formamidothiazole derivatives?

  • Methodological Answer : Apply systematic validation:

  • Multi-Technique Cross-Check : Compare NMR, IR, and MS data to identify inconsistencies.
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to clarify ambiguous NH signals in NMR.
  • X-ray Crystallography : Resolve structural ambiguities definitively (if crystalline).
    For computational support, compare experimental IR peaks with DFT-predicted vibrational modes .

Q. What strategies improve the yield of 5-Cyano-2-formamidothiazole in multi-step syntheses?

  • Methodological Answer : Optimize via iterative Design of Experiments (DoE):

  • Reagent Stoichiometry : Vary cyanating agent ratios to minimize side reactions.
  • Temperature Gradients : Use microwave-assisted synthesis for rapid screening of optimal conditions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for cyclization efficiency. Monitor progress with inline FTIR or HPLC .

Q. How to evaluate the biological activity of 5-Cyano-2-formamidothiazole analogs while ensuring reproducibility?

  • Methodological Answer : Follow standardized protocols:

  • Dose-Response Assays : Use cell lines (e.g., HEK293) with positive/negative controls.
  • Metabolic Stability : Perform liver microsome assays to assess pharmacokinetic profiles.
  • Target Binding : Employ surface plasmon resonance (SPR) or molecular docking (Autodock Vina) to validate interactions. Report all experimental parameters (e.g., buffer composition, incubation times) per ICMJE standards .

Q. How can researchers align studies on 5-Cyano-2-formamidothiazole with the FINER criteria for rigorous inquiry?

  • Methodological Answer : Apply the FINER framework:

  • Feasible : Ensure access to synthetic precursors and analytical infrastructure.
  • Novel : Explore understudied derivatives (e.g., fluorinated analogs) or novel mechanisms.
  • Ethical : Adhere to safety protocols for handling cyanogenic compounds.
  • Relevant : Link to broader goals (e.g., antimicrobial resistance, catalytic applications). Use PICO templates to define populations, interventions, and outcomes .

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